![molecular formula C19H22N4O4 B2889112 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034456-22-7](/img/structure/B2889112.png)
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide" is a novel chemical entity with potential applications in various fields. Its intricate structure, featuring a pyrimidine core and a benzo[f][1,4]oxazepinyl moiety, suggests unique properties that make it valuable for scientific research and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide" involves multiple steps:
Formation of Pyrimidine Core: : Starting with 4,5-dimethyl-6-hydroxypyrimidine, a cyclization reaction is carried out under acidic conditions to form 4,5-dimethyl-6-oxopyrimidine.
Attachment of Oxazepinyl Group: : A separate synthesis of the benzo[f][1,4]oxazepinyl intermediate is performed by reacting 2-aminobenzoic acid with appropriate electrophiles to form the oxazepine ring.
Coupling Reaction: : The two intermediates are then coupled via a nucleophilic substitution reaction. The reaction typically occurs in the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity:
Optimized Catalysts: : Use of specific catalysts to improve reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous flow reactors to ensure consistent reaction conditions and scaling up production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can occur at the oxo groups, potentially leading to alcohol derivatives. Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : The compound is susceptible to substitution reactions, particularly at positions adjacent to nitrogen atoms. These reactions often involve halogenating agents or nucleophiles.
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Solvents: : Dichloromethane (DCM), Ethanol (EtOH), Dimethyl sulfoxide (DMSO)
Catalysts: : Triethylamine (TEA), Palladium on carbon (Pd/C)
Oxidized Derivatives: : Various ketones and aldehydes.
Reduced Derivatives: : Alcohols and amines.
Substitution Products: : Halogenated compounds and other nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be a precursor to more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities, potentially leading to the development of enzyme inhibitors.
Medicine: There is interest in its potential as a therapeutic agent, particularly in fields such as oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites, owing to its stable yet reactive nature.
Wirkmechanismus
The compound interacts with molecular targets through various mechanisms:
Binding to Active Sites: : It can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of therapeutic applications.
Pathway Modulation: : The compound may influence biochemical pathways by altering enzyme activity or gene expression.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
Structural Complexity: : The combination of pyrimidine and oxazepine rings is relatively rare, providing unique chemical properties.
Versatile Reactivity: : The compound's ability to undergo multiple types of chemical reactions makes it versatile for various applications.
Pyrimidine Derivatives: : Such as uracil and thymine, known for their roles in nucleic acids.
Oxazepine Derivatives: : Similar to benzodiazepines, which are widely studied for their pharmacological effects.
This article should give you a comprehensive understanding of "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide". Let me know if there is anything else you need!
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-14(2)21-12-23(19(13)26)10-17(24)20-7-8-22-9-15-5-3-4-6-16(15)27-11-18(22)25/h3-6,12H,7-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMURDOAUYDALAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
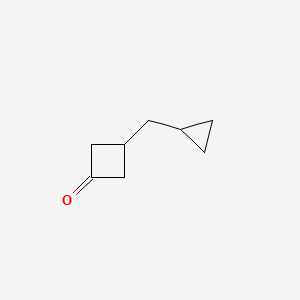
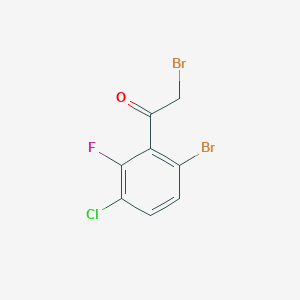
![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)
![2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate](/img/structure/B2889036.png)
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)
![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)
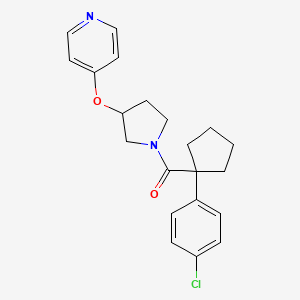
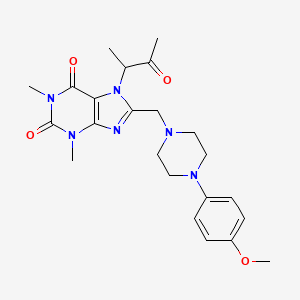
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)
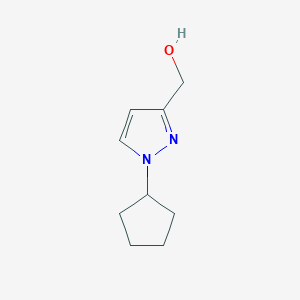
![3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2889047.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
